HU-210

Catalog No.
S004288
CAS No.
112830-95-2
M.F
C25H38O3
M. Wt
386.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
HU-210

CAS Number

112830-95-2

Product Name

HU-210

IUPAC Name

(6aR,10aR)-9-(hydroxymethyl)-6,6-dimethyl-3-(2-methyloctan-2-yl)-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol

Molecular Formula

C25H38O3

Molecular Weight

386.6 g/mol

InChI

InChI=1S/C25H38O3/c1-6-7-8-9-12-24(2,3)18-14-21(27)23-19-13-17(16-26)10-11-20(19)25(4,5)28-22(23)15-18/h10,14-15,19-20,26-27H,6-9,11-13,16H2,1-5H3/t19-,20-/m1/s1

InChI Key

SSQJFGMEZBFMNV-WOJBJXKFSA-N

SMILES

CCCCCCC(C)(C)C1=CC(=C2C3CC(=CCC3C(OC2=C1)(C)C)CO)O

Synonyms

1,1-dimethylheptyl-11-hydroxytetrahydrocannabinol, 1,1-dimethylheptyl-7-hydroxy-delta(6)-tetrahydrocannabinol, 11-hydroxy-delta(8) -tetrahydrocannabinol-dimethylheptyl, 11-hydroxy-delta-8-DMH-THC, 11-hydroxymethyl-delta(8)-tetrahydrocannabinol-dimethylheptyl, 11-OH-delta(8)-THC-DMH, 5'(1,1-dimethylheptyl)-7-hydroxyhexahydrocannabinol, 6H-Dibenzo(b,d)pyran-9-methanol, 3-(1,1-dimethylheptyl)-6a,7,10,10a-tetrahydro-1-hydroxy-6,6-dimethyl-, (6aS-trans)-, 7-hydroxy-delta-6-tetrahydrocannabinoldimethylheptyl, dexanabinol, HU 210, HU 211, HU 211, (6aR-trans)-isomer, HU-210, HU-211, HU210

Canonical SMILES

CCCCCCC(C)(C)C1=CC(=C2C3CC(=CCC3C(OC2=C1)(C)C)CO)O

Isomeric SMILES

CCCCCCC(C)(C)C1=CC(=C2[C@@H]3CC(=CC[C@H]3C(OC2=C1)(C)C)CO)O

Description

The exact mass of the compound HU-210 is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Cannabinoids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

HU-210 is a synthetic cannabinoid first synthesized in 1988 by a team led by Raphael Mechoulam at the Hebrew University. It is chemically classified as (6aR,10aR)-9-(hydroxymethyl)-6,6-dimethyl-3-(2-methyloctan-2-yl)-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol. This compound exhibits a binding affinity of 0.061 nM at the CB1 receptor and 0.52 nM at the CB2 receptor, making it significantly more potent than natural delta-9-tetrahydrocannabinol (THC), with potency ranging from 100 to 800 times that of THC . Its unique structural properties allow for an extended duration of action compared to its natural counterparts.

HU-210 exerts its effects by binding to cannabinoid receptors, particularly CB1 and CB2 receptors. These receptors are present throughout the body, with CB1 receptors concentrated in the central nervous system and CB2 receptors more prevalent in the immune system []. Binding to these receptors triggers a cascade of cellular events, leading to the psychoactive effects associated with cannabis use, such as euphoria, relaxation, and altered perception. However, HU-210 is significantly more potent than THC, with estimates suggesting it can be 100 to 800 times stronger []. This increased potency can lead to more pronounced psychoactive effects and potentially greater health risks.

Probing Cannabinoid Receptors

([1] - HU 210: A Potent Tool for Investigations of the Cannabinoid System ))

Understanding Cannabinoid Effects

HU-210's psychoactive properties similar to THC make it useful in animal models to predict the effects of cannabinoids in humans. Studies have demonstrated that HU-210 produces effects like decreased activity, analgesia (pain relief), and lowered body temperature in animals, similar to what THC does [2]. This helps researchers understand the potential effects of cannabinoid-based medications.

([2] - HU-210 [(6aR,10aR)-9-(hydroxymethyl)-6,6-dimethyl-3-(2-methyloctan-2-yl)-6a,7,10,10a-tetrahydrobenzo[c] chromen-1-ol)] ))

, primarily starting from (1R,5S)-myrtenol. The process includes acid-catalyzed condensation with 1,1-dimethylheptylresorcinol, followed by an allylic oxidation step to introduce a hydroxy group at the C11 position. The final product is obtained through reduction and subsequent treatment with tetra-N-butylammonium fluoride in tetrahydrofuran, yielding HU-210 with a high purity and yield .

HU-210 acts as a potent agonist at both CB1 and CB2 cannabinoid receptors. Its biological effects include:

  • Psychoactive Effects: It produces effects similar to THC such as analgesia, hypothermia, and sedation .
  • Memory Impairment: Studies indicate that HU-210 can induce spatial memory deficits in animal models due to abnormal hippocampal cell firing .
  • Long-lasting Effects: The compound exhibits prolonged pharmacological activity compared to delta-9-THC, attributed to its pseudo-irreversible binding to CB1 receptors .

The synthesis of HU-210 can be summarized in the following steps:

  • Starting Material: Begin with (1R,5S)-myrtenol.
  • Condensation Reaction: Perform an acid-catalyzed condensation with 1,1-dimethylheptylresorcinol.
  • Oxidation: Introduce a hydroxy group through allylic oxidation.
  • Reduction: Reduce the generated aldehyde using sodium borohydride.
  • Final Treatment: Treat with tetra-N-butylammonium fluoride in tetrahydrofuran for purification.

This method results in a high yield of HU-210, typically around 93% .

HU-210 is primarily used in scientific research to study cannabinoid receptors and their mechanisms of action. Its high potency and specific receptor affinity make it valuable for:

  • Investigating cannabinoid pharmacology.
  • Understanding the therapeutic potential of cannabinoids.
  • Developing new drugs targeting cannabinoid receptors.

Moreover, it has been found in products marketed as "Spice" or "K2," which are synthetic alternatives to cannabis .

Studies have shown that HU-210 interacts with cannabinoid receptors in a unique manner:

  • It exhibits pseudo-irreversible binding to CB1 receptors, leading to prolonged effects and reduced dissociation rates compared to other cannabinoids like delta-9-THC .
  • The compound's effects can be attenuated by CB1 antagonists such as rimonabant, indicating its mechanism of action is similar to that of natural cannabinoids .

HU-210 shares structural and functional similarities with several other cannabinoids. Below is a comparison highlighting its uniqueness:

CompoundPotency (relative to THC)Binding Affinity at CB1 (nM)Unique Features
Delta-9-Tetrahydrocannabinol1x40.7Naturally occurring cannabinoid
Delta-8-Tetrahydrocannabinol~66xNot specifiedLess potent than delta-9 THC
HU-211InactiveNot applicableNMDA antagonist; lacks cannabinoid activity
JWH-018~100xNot specifiedSynthetic; used in "Spice" products

HU-210 stands out due to its significantly higher potency and longer duration of action compared to both natural and synthetic cannabinoids . Its unique binding characteristics also differentiate it from other compounds in the same class.

XLogP3

6.4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

386.28209507 g/mol

Monoisotopic Mass

386.28209507 g/mol

Heavy Atom Count

28

LogP

7.44 (LogP)
7.83 (LogP)

Appearance

Assay:>98%A crystalline solid

UNII

191042422P

MeSH Pharmacological Classification

Excitatory Amino Acid Antagonists

Other CAS

112830-95-2

Wikipedia

HU-210

Dates

Modify: 2023-09-12
Xiong et al. Cannabinoid potentiation of glycine receptors contributes to cannabis-induced analgesia. Nature Chemical Biology, doi: 10.1038/nchembio.552, published online 3 April 2011 http://www.nature.com/naturechemicalbiology

Explore Compound Types